Cas no 1797021-93-2 (1-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-3-(thiophen-2-ylmethyl)urea)

1-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-3-(thiophen-2-ylmethyl)urea 化学的及び物理的性質
名前と識別子
-
- 1-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-3-(thiophen-2-ylmethyl)urea
- 3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1-[(thiophen-2-yl)methyl]urea
- AKOS024567463
- 1797021-93-2
- 1-[1-(OXAN-4-YL)PYRAZOL-4-YL]-3-(THIOPHEN-2-YLMETHYL)UREA
- F6448-1914
-
- インチ: 1S/C14H18N4O2S/c19-14(15-9-13-2-1-7-21-13)17-11-8-16-18(10-11)12-3-5-20-6-4-12/h1-2,7-8,10,12H,3-6,9H2,(H2,15,17,19)
- InChIKey: JHWBWYSNOKDZLG-UHFFFAOYSA-N
- SMILES: S1C=CC=C1CNC(NC1C=NN(C=1)C1CCOCC1)=O
計算された属性
- 精确分子量: 306.11504700g/mol
- 同位素质量: 306.11504700g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 21
- 回転可能化学結合数: 4
- 複雑さ: 352
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.8
- トポロジー分子極性表面積: 96.4Ų
1-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-3-(thiophen-2-ylmethyl)urea Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6448-1914-4mg |
3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1-[(thiophen-2-yl)methyl]urea |
1797021-93-2 | 90%+ | 4mg |
$99.0 | 2023-05-20 | |
Life Chemicals | F6448-1914-10μmol |
3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1-[(thiophen-2-yl)methyl]urea |
1797021-93-2 | 90%+ | 10μl |
$103.5 | 2023-05-20 | |
Life Chemicals | F6448-1914-30mg |
3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1-[(thiophen-2-yl)methyl]urea |
1797021-93-2 | 90%+ | 30mg |
$178.5 | 2023-05-20 | |
Life Chemicals | F6448-1914-75mg |
3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1-[(thiophen-2-yl)methyl]urea |
1797021-93-2 | 90%+ | 75mg |
$312.0 | 2023-05-20 | |
Life Chemicals | F6448-1914-2mg |
3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1-[(thiophen-2-yl)methyl]urea |
1797021-93-2 | 90%+ | 2mg |
$88.5 | 2023-05-20 | |
Life Chemicals | F6448-1914-1mg |
3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1-[(thiophen-2-yl)methyl]urea |
1797021-93-2 | 90%+ | 1mg |
$81.0 | 2023-05-20 | |
Life Chemicals | F6448-1914-20mg |
3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1-[(thiophen-2-yl)methyl]urea |
1797021-93-2 | 90%+ | 20mg |
$148.5 | 2023-05-20 | |
Life Chemicals | F6448-1914-2μmol |
3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1-[(thiophen-2-yl)methyl]urea |
1797021-93-2 | 90%+ | 2μl |
$85.5 | 2023-05-20 | |
Life Chemicals | F6448-1914-10mg |
3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1-[(thiophen-2-yl)methyl]urea |
1797021-93-2 | 90%+ | 10mg |
$118.5 | 2023-05-20 | |
Life Chemicals | F6448-1914-3mg |
3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1-[(thiophen-2-yl)methyl]urea |
1797021-93-2 | 90%+ | 3mg |
$94.5 | 2023-05-20 |
1-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-3-(thiophen-2-ylmethyl)urea 関連文献
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
1-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-3-(thiophen-2-ylmethyl)ureaに関する追加情報
Professional Introduction to Compound with CAS No. 1797021-93-2 and Product Name: 1-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-3-(thiophen-2-ylmethyl)urea
Compound with the CAS number 1797021-93-2 and the product name 1-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-3-(thiophen-2-ylmethyl)urea represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in drug discovery and development. The molecular framework of this compound integrates several key pharmacophoric elements, including a tetrahydro-2H-pyran moiety, a pyrazole ring system, and a thiophene substituent, which collectively contribute to its unique chemical and biological properties.
The tetrahydro-2H-pyran ring in the compound's structure is known for its ability to enhance solubility and bioavailability, making it a valuable component in medicinal chemistry. This feature is particularly relevant in the design of orally active drugs, where poor solubility can significantly limit therapeutic efficacy. The presence of the pyrazole ring system further adds to the compound's potential as a pharmacological agent. Pyrazole derivatives are well-documented for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific arrangement of atoms within the pyrazole ring in this compound may contribute to its selective interaction with biological targets, thereby enhancing its therapeutic potential.
Moreover, the thiophene substituent at the 3-position of the urea moiety introduces additional complexity to the molecule. Thiophene derivatives have been extensively studied for their role in various pharmacological applications, including neuroprotective and cardiovascular therapies. The combination of these structural elements—tetrahydro-2H-pyran, pyrazole, and thiophene—suggests that this compound may exhibit multifaceted biological activities. Such multifunctionality is highly desirable in modern drug design, as it allows for the targeting of multiple disease pathways simultaneously.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds with high accuracy before experimental validation. The molecular mechanics and molecular dynamics simulations have been particularly useful in understanding the conformational flexibility of this compound. These studies indicate that the tetrahydro-2H-pyran ring can adopt multiple conformations, which may influence its binding affinity to biological targets. Similarly, the pyrazole and thiophene moieties exhibit significant rotational freedom, allowing for optimal alignment with receptor sites.
In vitro studies have begun to explore the potential pharmacological effects of this compound. Initial experiments have shown promising results in terms of anti-inflammatory activity. The interaction between the pyrazole ring and inflammatory cytokine receptors appears to be particularly noteworthy. This interaction may lead to the suppression of pro-inflammatory pathways, thereby mitigating inflammatory responses. Additionally, preliminary data suggest that the thiophene substituent may contribute to antioxidant properties, further enhancing the compound's therapeutic potential.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions. The introduction of the tetrahydro-2H-pyran ring necessitates careful handling of reactive intermediates to ensure high yield and purity. Similarly, the coupling of the pyrazole and thiophene moieties requires optimization to minimize side reactions. Advances in synthetic methodologies have made it possible to streamline these processes, reducing both time and cost associated with production.
From a regulatory perspective, compounds like this one must undergo rigorous testing to ensure safety and efficacy before they can be approved for clinical use. Regulatory agencies such as the FDA and EMA have established comprehensive guidelines for drug development, which include preclinical studies, clinical trials, and post-marketing surveillance. The unique structural features of this compound necessitate thorough characterization through various analytical techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography.
The impact of this compound extends beyond its immediate therapeutic applications. It serves as a valuable scaffold for further drug discovery efforts. By modifying specific parts of its molecular structure—such as replacing or altering functional groups—researchers can generate novel derivatives with enhanced properties. This modular approach allows for rapid exploration of chemical space while maintaining key pharmacophoric elements that contribute to biological activity.
Collaborative efforts between academic institutions and pharmaceutical companies are essential for advancing research in this area. Such partnerships facilitate knowledge sharing and resource allocation, enabling more efficient development of new drugs. The open-access publication model has also played a crucial role in disseminating research findings widely among scientists worldwide. This transparency fosters innovation by allowing researchers to build upon existing work without barriers.
The future prospects for this compound remain promising as ongoing research continues to uncover new applications for it across various therapeutic areas。 With further refinement in synthetic methodologies and improved understanding of its biological mechanisms, it has great potential not only as an individual therapeutic agent but also as an inspiration for future drug design endeavors。
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